Diethyl (phenyl(phenylamino)methyl)phosphonate
Overview
Description
Diethyl (phenyl(phenylamino)methyl)phosphonate is an organophosphorus compound with the molecular formula C17H22NO3P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphonate group bonded to a phenyl(phenylamino)methyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (phenyl(phenylamino)methyl)phosphonate can be synthesized using several methods. One common approach is the Kabachnik–Fields reaction, which involves the reaction of an aldehyde, an amine, and diethyl phosphite under solvent-free conditions at room temperature. This method often employs a catalyst, such as nano Cu2O, to enhance the reaction rate and yield .
Another method involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. This reaction typically requires heating and can be catalyzed by various agents to improve efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (phenyl(phenylamino)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the phenyl or phenylamino groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Diethyl (phenyl(phenylamino)methyl)phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Mechanism of Action
The mechanism of action of diethyl (phenyl(phenylamino)methyl)phosphonate involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it forms a protective layer on metal surfaces, preventing oxidative damage. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-fluorophenyl)(4-tolylamino)methyl)phosphonate
- Diethyl (4-isopropylphenyl)(substituted phenylamino)methyl)phosphonate
- Diethyl (4-{[(2,4-diaminopteridin-6-yl)methyl]amino}phenyl)phosphonate
Uniqueness
Diethyl (phenyl(phenylamino)methyl)phosphonate stands out due to its specific structural features and versatile reactivity. Its ability to undergo various chemical transformations and its wide range of applications in different fields make it a valuable compound in both research and industry .
Biological Activity
Diethyl (phenyl(phenylamino)methyl)phosphonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis, structural characteristics, and various pharmacological effects.
Chemical Structure and Synthesis
This compound is classified as an aminophosphonate, characterized by the presence of a phosphonate group attached to an amino-substituted phenyl ring. The synthesis typically involves the reaction of diethyl phosphite with appropriate phenylamine derivatives, often employing methods such as the Pudovik reaction or O-alkylation techniques.
Structural Characteristics
The molecular formula of this compound is . Its structure includes:
- Phosphonate Group : Contributes to its reactivity and biological interaction.
- Amino Group : Enhances solubility and potential interaction with biological targets.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory, analgesic, and anticancer agent.
Antinociceptive Properties
A study investigating the anti-nociceptive effects of a related compound, diethyl phenylcarbamothioyl phosphonate, demonstrated significant pain modulation in rat models. The compound effectively reduced pain responses during both early and late phases of formalin-induced pain, suggesting an underlying anti-inflammatory mechanism .
Anticancer Activity
Recent research indicates that aminophosphonates exhibit promising anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds synthesized from this class have demonstrated moderate to high levels of antitumor activity comparable to established chemotherapeutics like 5-fluorouracil .
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa | 34.32 ± 2.1 | Arrests cell cycle at S and G2 phases |
5-Fluorouracil | HeLa | 56.5 ± 3.4 | Standard chemotherapy |
Antimicrobial Activity
Some derivatives have also been evaluated for their antimicrobial properties. For example, diethyl aminophosphonates have shown weak antimicrobial activity against Bacillus subtilis, with an inhibition zone measuring approximately 7 mm . This suggests potential applications in treating infections or as preservatives.
Case Studies
- Pain Modulation Study : In a controlled experiment using rats, the administration of diethyl phenylcarbamothioyl phosphonate resulted in significant reductions in nociceptive behavior during formalin tests, indicating effective pain relief mechanisms .
- Antitumor Screening : A series of aminophosphonates were tested against multiple cancer cell lines. Notably, one derivative exhibited an IC50 value significantly lower than that of standard treatments, indicating enhanced efficacy in targeting cancer cells through apoptosis induction .
Properties
IUPAC Name |
N-[diethoxyphosphoryl(phenyl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO3P/c1-3-20-22(19,21-4-2)17(15-11-7-5-8-12-15)18-16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTPAIHRGPPIDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=C2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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